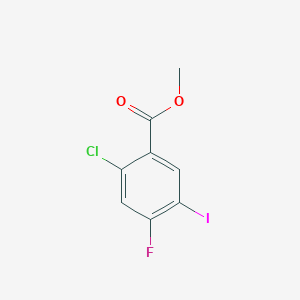

Methyl 2-chloro-4-fluoro-5-iodobenzoate

Description

Properties

IUPAC Name |

methyl 2-chloro-4-fluoro-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFIO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRLZJYOHXVECK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advances in the Synthesis of Methyl 2 Chloro 4 Fluoro 5 Iodobenzoate and Analogs

Targeted Halogenation Strategies for Aromatic Systems

The precise placement of halogen atoms on the aromatic ring is paramount for the synthesis of the target molecule. Various advanced halogenation techniques have been developed to achieve this, each with its own set of advantages and limitations.

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing halogens to an aromatic ring. The reactivity of the halogens decreases down the group (F > Cl > Br > I), necessitating different reaction conditions for each.

Direct fluorination of aromatic compounds is often too vigorous and difficult to control, leading to multiple products. scienceinfo.combyjus.com Therefore, alternative methods are typically employed for fluorine incorporation.

For chlorination and iodination, Lewis acid catalysts such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are often used to polarize the halogen-halogen bond, creating a more potent electrophile. wikipedia.org The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring. For instance, in the synthesis of 2-chloro-5-iodobenzoic acid, a key intermediate, the starting material can be 2-chlorobenzoic acid. The chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The iodination, therefore, preferentially occurs at the position para to the chlorine and meta to the carboxylic acid, yielding the desired 2-chloro-5-iodobenzoic acid. organic-chemistry.org

A common route to introduce an iodine atom involves the use of an oxidizing agent in conjunction with iodine. organic-chemistry.org For example, 2-chloro-5-aminobenzoic acid can be diazotized and then treated with potassium iodide in a Sandmeyer-type reaction to yield 2-chloro-5-iodobenzoic acid. organic-chemistry.org

A plausible synthetic pathway to obtain the required substitution pattern could involve starting with 2-chloro-4-fluorobenzoic acid. Subsequent electrophilic iodination would be directed by the existing substituents. The activating fluoro group (ortho-, para-directing) and the deactivating but ortho-, para-directing chloro group would likely direct the incoming iodine to the 5-position, which is para to the fluorine and ortho to the chlorine.

Table 1: Reagents and Conditions for Electrophilic Aromatic Halogenation

| Halogen to be Introduced | Reagent(s) | Catalyst/Conditions | Typical Substrates |

| Chlorine | Cl₂ | FeCl₃ or AlCl₃ | Activated or deactivated aromatic rings |

| Iodine | I₂ | Oxidizing agent (e.g., HNO₃, HIO₃) | Activated or deactivated aromatic rings |

| Iodine | KI | Following diazotization of an amino group (Sandmeyer reaction) | Aryl diazonium salts |

Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing nucleophiles, including fluoride (B91410) ions, onto an aromatic ring. This reaction is particularly effective when the ring is activated by electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group (such as a halogen or a nitro group).

The introduction of a fluorine atom onto a pre-existing di-halogenated benzoic acid derivative can be envisioned through an SNAr pathway. For instance, if a suitable precursor with a leaving group at the 4-position and activating groups (like a nitro group) at the 2- and/or 6-positions were available, treatment with a fluoride source, such as potassium fluoride (KF), could install the fluorine atom. The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I.

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium species. This intermediate can then be quenched with an electrophilic halogen source to introduce a halogen atom with high precision.

For the synthesis of a polysubstituted benzoate (B1203000), a carboxylate group can act as a DMG. For example, starting with a 4-fluorobenzoic acid derivative, a directed ortho-lithiation could be used to introduce a chlorine atom at the 2-position. Subsequent halogenation at the 5-position would then be directed by the existing substituents. The carboxylate group, after deprotonation by the organolithium reagent, directs the metalation to the ortho position.

Halogen exchange (HALEX) reactions are a subset of nucleophilic aromatic substitution where one halogen atom is replaced by another. The Balz-Schiemann reaction is a classic example used to introduce fluorine into an aromatic ring. scienceinfo.combyjus.comwikipedia.org This reaction involves the diazotization of an aromatic amine, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. organic-chemistry.orgwikipedia.orgnumberanalytics.com

A potential synthetic route to 2-chloro-4-fluoro-5-iodobenzoic acid could involve the synthesis of 4-amino-2-chloro-5-iodobenzoic acid. This intermediate could then undergo a Balz-Schiemann reaction, where the amino group is converted to a diazonium salt and subsequently replaced by fluorine upon treatment with fluoroboric acid (HBF₄) and heating. byjus.comwikipedia.org

Esterification Reactions for Methyl Benzoate Formation

Once the desired polysubstituted benzoic acid is synthesized, the final step is the formation of the methyl ester. Several methods are available for this transformation, with acid-catalyzed esterification being a common and cost-effective approach.

Fischer esterification is the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.comtcu.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. tcu.edu

For a sterically hindered or electronically deactivated substrate like 2-chloro-4-fluoro-5-iodobenzoic acid, the reaction might require more forcing conditions, such as higher temperatures or longer reaction times. The presence of the ortho-chloro substituent can provide steric hindrance around the carboxylic acid group, potentially slowing down the rate of esterification. However, Fischer esterification is a robust and widely used method that is generally effective for a broad range of benzoic acid derivatives. acs.orgacs.orgresearchgate.net

Table 2: Common Acid Catalysts for Fischer Esterification

| Catalyst | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Strong acid, readily available, acts as a dehydrating agent. | Can cause charring or side reactions with sensitive substrates. |

| Hydrochloric Acid (HCl) | Effective catalyst, can be used as a solution in the alcohol. | Volatile, can be corrosive to equipment. |

| p-Toluenesulfonic Acid (TsOH) | Solid, easier to handle than liquid acids, less corrosive. | May be less effective for highly deactivated substrates. |

Alternative Esterification Protocols for Substituted Benzoic Acids

The conversion of substituted benzoic acids to their corresponding methyl esters is a fundamental transformation in the synthesis of compounds such as Methyl 2-chloro-4-fluoro-5-iodobenzoate. While traditional Fischer-Speier esterification is widely used, its efficiency can be limited by equilibrium constraints and the need for a large excess of alcohol. ijstr.org To overcome these limitations, alternative protocols have been developed, particularly for sterically hindered or electronically deactivated substrates.

One approach involves the use of solid acid catalysts, which offer advantages in terms of ease of separation and reusability. For instance, phosphoric acid-modified Montmorillonite K10 clay has been effectively employed as a solid acid catalyst for the esterification of various substituted benzoic acids with alcohols under solvent-free conditions. epa.govmdpi.com This method demonstrates high yields for benzoic acids bearing both electron-donating and electron-withdrawing groups. epa.govmdpi.com Supported iron oxide nanoparticles have also been reported as an efficient and recoverable catalyst for the solvent-free esterification of a broad range of aromatic and aliphatic carboxylic acids. deakin.edu.au

The use of Brønsted acidic ionic liquids under microwave irradiation represents another modern approach to esterification. This method allows for smooth reactions without the need for an additional catalyst and offers good to excellent yields under solvent-free conditions. nih.gov Furthermore, mechanically induced solvent-free esterification at room temperature, facilitated by reagents such as iodine and potassium hypophosphite, provides a rapid and efficient synthesis of esters from benzoic acids and various alcohols and phenols. google.com These alternative methods offer milder reaction conditions and improved sustainability profiles compared to traditional esterification techniques.

Table 1: Comparison of Alternative Esterification Protocols for Substituted Benzoic Acids

| Catalyst/Method | Reaction Conditions | Advantages | Disadvantages |

| Montmorillonite K10 (PMK) | Solvent-free, reflux | Reusable catalyst, high yields | Requires catalyst preparation |

| Supported Iron Oxide NPs | Solvent-free, reflux | High efficiency, recoverable catalyst | Potential for metal leaching |

| Brønsted Acidic Ionic Liquids | Solvent-free, microwave | Rapid reaction, no added catalyst | Ionic liquids can be expensive |

| Mechanochemical Ball-Milling | Solvent-free, room temp. | Rapid, mild conditions | Requires specialized equipment |

Convergent and Linear Synthetic Pathways to this compound

The synthesis of multi-halogenated aromatic compounds like this compound can be approached through either linear or convergent strategies. A linear synthesis involves the sequential introduction of substituents onto a single starting material, while a convergent synthesis involves the coupling of two or more fragments that have been synthesized separately.

A common strategy for the synthesis of polyhalogenated benzoic acids is the stepwise introduction of halogen atoms. For a compound like 2-chloro-4-fluoro-5-iodobenzoic acid, a plausible linear synthetic route would involve starting with a simpler, commercially available halogenated toluene (B28343) or benzoic acid derivative and introducing the other halogens sequentially.

For example, a synthesis could commence with 2-chloro-4-fluorotoluene. This starting material can be nitrated, followed by oxidation of the methyl group to a carboxylic acid to yield 2-chloro-4-fluoro-5-nitrobenzoic acid. patsnap.com The nitro group can then be reduced to an amino group, which can be converted to an iodo group via a Sandmeyer-type reaction. A similar strategy has been employed in the synthesis of 2-chloro-5-iodobenzoic acid, starting from methyl anthranilate which is first iodinated, then subjected to a Sandmeyer reaction for chlorination, followed by hydrolysis of the ester. google.comgoogle.com

Direct halogenation of a pre-existing substituted benzoic acid is another viable approach. For instance, a process for the production of 2,3,4-trifluoro-5-iodobenzoic acid involves the direct iodination of 2,3,4-trifluorobenzoic acid in the presence of an oxidizing agent. nih.gov This demonstrates the feasibility of introducing an iodine atom at a specific position on a polyhalogenated benzoic acid ring.

The key challenge in the stepwise synthesis of multi-halogenated aromatics is controlling the regioselectivity of the halogenation reactions. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of the incoming halogen.

In the case of synthesizing 2-chloro-4-fluoro-5-iodobenzoic acid, starting from a 2-chloro-4-fluorobenzoic acid precursor, the existing chloro and fluoro substituents would direct the incoming electrophile (iodine). Both chlorine and fluorine are ortho-, para-directing groups. However, the steric hindrance from the ortho-chloro group and the carboxyl group would likely favor substitution at the C5 position, which is para to the fluorine and meta to the chlorine. The synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a similarly halogen-rich heterocycle, highlights the use of halogen dance reactions to achieve specific substitution patterns. chemrxiv.org

The choice of halogenating agent and reaction conditions is also critical for achieving high regioselectivity. The use of N-halosuccinimides (NCS, NBS, NIS) in the presence of a Lewis acid or base catalyst can provide milder and more selective halogenations compared to using molecular halogens. researchgate.nettaylorfrancis.com For instance, carborane-based Lewis base catalysts have been shown to be effective for the aromatic halogenation using N-halosuccinimides, even for electron-deficient arenes. researchgate.net

Sustainable and Green Chemistry Approaches in Halogenated Aromatic Ester Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for the synthesis of chemical compounds, including halogenated aromatic esters. rsc.org These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions offer several advantages, including reduced pollution, lower costs, and simpler processing. google.com As discussed in section 2.2.2, several solvent-free esterification methods have been developed using solid acid catalysts or mechanochemistry. epa.govmdpi.comdeakin.edu.augoogle.com

The use of water as a reaction medium is another attractive green alternative. While organic compounds often have limited solubility in water, the use of surfactants to create micellar conditions can facilitate reactions in aqueous media. For example, a sustainable and regioselective synthesis of indole-based sulfides has been achieved in the presence of a catalyst under aqueous micellar conditions. mdpi.com While not directly applied to the synthesis of this compound, these principles could be adapted for its preparation.

The use of catalysts is a cornerstone of green chemistry as it can lead to more efficient reactions with less waste. In the context of halogenation, catalyst-promoted reactions can offer milder conditions and higher selectivity compared to traditional methods that often require harsh reagents.

Copper-based catalysts have been shown to be effective for the halogenation of aromatic compounds. nih.gov For instance, copper(II) sulfate (B86663) pentahydrate has been used with sodium halides for the synthesis of mono- and di-halogenated benzo[b]thiophenes in ethanol, a green solvent. bohrium.com Iron-based metal-organic frameworks (MOFs), such as MIL-88A, have also been employed as heterogeneous catalysts for the green halogenation of aromatic compounds using potassium bromide or iodide under solvent-free grinding conditions. These catalytic systems are often reusable, further enhancing their environmental credentials. The development of such catalytic methods for the synthesis of polyhalogenated aromatic esters holds promise for more sustainable manufacturing processes.

Mechanistic Studies and Reactivity Profiles of Methyl 2 Chloro 4 Fluoro 5 Iodobenzoate

Carbon-Halogen Bond Transformations in Cross-Coupling Reactions

In transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides is primarily governed by the carbon-halogen bond dissociation energy. The weaker the bond, the more readily it undergoes oxidative addition to the metal center, which is typically the rate-determining step of the catalytic cycle. libretexts.org For methyl 2-chloro-4-fluoro-5-iodobenzoate, the bond strengths follow the order C-F > C-Cl > C-I, making the carbon-iodine bond the most labile and, therefore, the most reactive site for these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nobelprize.org The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a prominent example. libretexts.orgyonedalabs.com For polyhalogenated substrates like this compound, the reaction proceeds with high chemoselectivity at the most reactive halogen site.

The generally accepted reactivity order for aryl halides in Suzuki-Miyaura coupling is: R-I > R-Br ≈ R-OTf >> R-Cl >> R-F libretexts.orgwikipedia.orgharvard.edu

This selectivity is rooted in the oxidative addition step of the catalytic cycle. The palladium(0) catalyst preferentially inserts into the weakest carbon-halogen bond, which in this case is the C-I bond at the C-5 position. libretexts.org Consequently, reactions with organoboron reagents will selectively form a new carbon-carbon bond at this position, leaving the C-Cl and C-F bonds intact. This allows for the synthesis of complex, differentially functionalized aromatic compounds. nih.govresearchgate.net

Table 1: Representative Data for Selective Suzuki-Miyaura Coupling of Polyhalogenated Arenes

| Aryl Halide Substrate | Boronic Acid | Catalyst System | Product (Yield) | Unreacted Halogens |

| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Bromo-1,1'-biphenyl (95%) | -Br |

| 1-Chloro-4-iodobenzene | 4-Tolylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 4-Chloro-4'-methyl-1,1'-biphenyl (92%) | -Cl |

| 2,4-Dichloroiodobenzene | Cyclopropylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | 1-Cyclopropyl-2,4-dichlorobenzene (88%) | -Cl, -Cl |

| Methyl 2-chloro-5-iodobenzoate | Naphthalene-1-boronic acid | Pd(OAc)₂ / XPhos / K₂CO₃ | Methyl 2-chloro-5-(naphthalen-1-yl)benzoate (>90%) | -Cl, -F |

This table presents illustrative data from studies on analogous compounds to demonstrate the principle of chemoselectivity. The final entry is a predicted outcome for the title compound based on established reactivity patterns.

The selective reactivity of the carbon-iodine bond extends to the formation of carbon-heteroatom bonds, crucial for synthesizing aryl amines, ethers, and thioethers. Reactions such as the Buchwald-Hartwig amination and the Ullmann condensation are highly effective for this purpose. wikipedia.orgwikipedia.orgsynarchive.com

The Buchwald-Hartwig amination utilizes a palladium catalyst to couple aryl halides with amines. rsc.orgorganic-chemistry.orgrug.nl Given the high reactivity of the C-I bond, this compound would be expected to react selectively at the C-5 position with a wide range of primary and secondary amines, yielding 5-amino-2-chloro-4-fluorobenzoate derivatives. wikipedia.org

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, thiols, or amines. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern ligand-accelerated protocols have broadened their scope and utility. semanticscholar.org For the title compound, an Ullmann-type reaction with a phenol (B47542) or alcohol would selectively produce a diaryl ether at the C-5 position. wikipedia.orgsynarchive.com In both Buchwald-Hartwig and Ullmann reactions, the C-Cl and C-F bonds would remain available for subsequent transformations.

The iodine atom in aryl iodides can be oxidized from its standard +1 state to higher oxidation states, forming hypervalent iodine compounds. acs.orgwikipedia.org The C-I bond in this compound can be oxidized to generate an organoiodine(III) species, such as an aryliodine(III) dichloride (ArICl₂) or diacetate (ArI(OAc)₂). arkat-usa.org These hypervalent iodine reagents are known for their dual reactivity, capable of acting as either electrophiles or, in specific contexts, nucleophiles. acs.orgslideshare.netacsgcipr.org

Typically, organoiodine(III) compounds function as mild and selective oxidizing agents or as electrophilic sources for transferring ligands. wikipedia.orgarkat-usa.orgrsc.org For example, they can facilitate oxidations, fluorinations, and aminations of various organic substrates. arkat-usa.org

More recently, a novel mode of reactivity has been discovered where certain organoiodine(III) compounds behave as "organometallic-like nucleophiles". acs.orgtohoku.ac.jpchemrxiv.orgbohrium.com In reactions with highly electrophilic partners like arynes, the organoiodine(III) reagent can add across the triple bond in a process termed carboiodanation. acs.orgtohoku.ac.jpsgitolab.com This reaction forges a new carbon-carbon bond while retaining the iodine(III) center, which can then serve as an electrophilic site for further functionalization. acs.orgchemrxiv.org This amphoteric nature—acting as a nucleophile in the initial step and the product retaining an electrophilic iodine center—opens up unique synthetic pathways. tohoku.ac.jpsgitolab.com

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Halogenated Benzene (B151609) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. acsgcipr.org The mechanism is fundamentally different from cross-coupling and involves a two-step addition-elimination process. youtube.com A nucleophile first attacks the electron-deficient aromatic ring at the carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmdpi.com In the second step, the leaving group is expelled, and aromaticity is restored. youtube.com

In contrast to cross-coupling reactions, the reactivity order for halogens as leaving groups in SNAr reactions is typically inverted: F > Cl > Br > I

For this compound, the presence of the electron-withdrawing methyl ester group, along with the inductive effects of the halogens themselves, activates the ring for SNAr. The C-F bond at the C-4 position is the most likely site for substitution by a strong nucleophile (e.g., alkoxides, amines), as fluorine is the best leaving group in this mechanistic context.

The formation and stability of the Meisenheimer complex are critical to the SNAr pathway. wikipedia.orgmdpi.com This anionic σ-complex is a true intermediate, and its stability is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge through resonance or induction. mdpi.com

When a nucleophile attacks the C-4 position of this compound, the resulting negative charge in the Meisenheimer intermediate is delocalized across the aromatic ring. This charge is particularly stabilized by the methyl ester group at the C-1 position via resonance.

Table 2: Factors Influencing Meisenheimer Complex Stability and SNAr Reactivity

| Feature | Influence on SNAr Mechanism | Role in this compound |

| Nucleophile Attack | Rate-determining step. frontiersin.org | Favored at the C-4 position due to the high electronegativity of fluorine. |

| Leaving Group | Expelled in the fast, rearomatization step. | Fluoride (B91410) is the best leaving group (F > Cl > I). |

| Electron-Withdrawing Groups | Stabilize the negative charge of the Meisenheimer intermediate. mdpi.com | The methyl ester group at C-1 provides strong resonance stabilization. The Cl and I atoms provide inductive stabilization. |

| Intermediate Stability | A more stable intermediate facilitates the reaction. | The combined electronic effects of the substituents provide significant stabilization to the intermediate formed from attack at C-4. |

| Reaction Pathway | Typically a stepwise (addition-elimination) process. | If the intermediate is not sufficiently stabilized, a concerted mechanism may operate, but this is less common for highly activated substrates. frontiersin.orgacs.org |

Recent studies suggest that while the stepwise mechanism involving a stable Meisenheimer complex is common, some SNAr reactions may proceed through a concerted pathway where the intermediate is a transition state rather than a discrete species. frontiersin.orgacs.org For a substrate like this compound, which is activated by multiple electron-withdrawing substituents, the formation of a distinct Meisenheimer intermediate is the more probable mechanism. nih.govresearchgate.net

Chemical Reactivity of the Benzoate (B1203000) Ester Moiety

The ester functional group is a key site for chemical transformations, undergoing a variety of nucleophilic acyl substitution reactions. The presence of halogen substituents on the phenyl ring modifies the reactivity of the ester group. Inductively, all three halogens withdraw electron density from the ring, which in turn makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted methyl benzoate.

The cleavage of the ester bond in this compound to yield 2-chloro-4-fluoro-5-iodobenzoic acid and methanol (B129727) can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism. gatech.edu

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is a reversible equilibrium process. The mechanism involves the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. organic-chemistry.org A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon. organic-chemistry.orgchemsrc.com This leads to the formation of a tetrahedral intermediate. Subsequently, a proton transfer from the attacking water molecule to the methoxy (B1213986) group occurs, converting it into a good leaving group (methanol). The collapse of the tetrahedral intermediate, with the departure of methanol, and final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. organic-chemistry.org

The general steps are:

Protonation of the carbonyl oxygen. nih.gov

Nucleophilic attack by water on the carbonyl carbon. organic-chemistry.org

Proton transfer to the methoxy group.

Elimination of methanol as the leaving group.

Deprotonation to form the carboxylic acid.

Basic Conditions (Saponification): Hydrolysis under basic conditions, known as saponification, is an irreversible process. researchgate.net The hydroxide (B78521) ion (OH⁻) is a potent nucleophile and directly attacks the electrophilic carbonyl carbon of the ester. nih.govresearchgate.net This addition step results in the formation of a tetrahedral anionic intermediate. researchgate.net The intermediate then collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group to form the carboxylic acid. researchgate.net In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the strong base (methoxide or hydroxide) to form a carboxylate salt. researchgate.net An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the neutral carboxylic acid. ambeed.com Because the final carboxylate is resonance-stabilized and unreactive towards nucleophiles, the reaction is driven to completion. gatech.edu

| Condition | Catalyst/Reagent | Key Intermediate | Reversibility | Final Product (before workup) |

| Acidic | Strong Acid (e.g., H₂SO₄, HCl) | Protonated Tetrahedral Intermediate | Reversible | Carboxylic Acid + Alcohol |

| Basic | Strong Base (e.g., NaOH, KOH) | Anionic Tetrahedral Intermediate | Irreversible | Carboxylate Salt + Alcohol |

The ester moiety of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Primary Alcohol: Strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are capable of reducing esters to primary alcohols. researchgate.netuwindsor.ca The reaction involves the delivery of two hydride equivalents to the carbonyl carbon. researchgate.net The mechanism begins with the nucleophilic attack of a hydride ion (H⁻) on the ester's carbonyl carbon, forming a tetrahedral intermediate. wikipedia.orgclockss.org This intermediate is unstable and collapses, eliminating the methoxide ion (⁻OCH₃) to form an intermediate aldehyde. researchgate.netclockss.org Since aldehydes are more reactive than esters towards reduction, the aldehyde is immediately attacked by a second hydride ion. researchgate.netclockss.org This second nucleophilic addition generates an alkoxide intermediate, which upon acidic or aqueous workup, is protonated to yield the primary alcohol, (2-chloro-4-fluoro-5-iodophenyl)methanol. wikipedia.org

Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and sterically hindered hydride reagent is required, along with low reaction temperatures. researchgate.netchem-station.com Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. whiterose.ac.ukrsc.org The reaction is typically carried out at -78 °C. At this low temperature, DIBAL-H coordinates to the carbonyl oxygen and delivers one hydride equivalent to the carbonyl carbon, forming a relatively stable tetrahedral intermediate. whiterose.ac.ukrsc.org This intermediate does not collapse to the aldehyde until the reaction is quenched with water during workup. whiterose.ac.uk The low temperature prevents the elimination of the methoxide group and subsequent over-reduction to the alcohol. chem-station.comrsc.org Upon workup, the intermediate is hydrolyzed to afford the desired 2-chloro-4-fluoro-5-iodobenzaldehyde.

| Desired Product | Reagent | Key Features of Mechanism | Typical Conditions |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Two hydride additions; proceeds via an aldehyde intermediate. researchgate.netwikipedia.org | Anhydrous ether or THF, followed by aqueous/acidic workup. |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | One hydride addition; formation of a stable tetrahedral intermediate at low temperature. whiterose.ac.ukrsc.org | Toluene (B28343) or hexane (B92381) solvent at -78 °C, followed by aqueous workup. |

Beyond hydrolysis, the ester can undergo other nucleophilic acyl substitution reactions. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the methoxide leaving group, proceeding through a tetrahedral intermediate. researchgate.netchemscene.com

Amidation: This reaction involves treating the ester with ammonia, a primary amine, or a secondary amine to form the corresponding amide. The reaction is typically slower than hydrolysis and often requires heating. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating methanol. Since amines are basic, the reaction can be catalyzed by acid, which protonates the carbonyl oxygen to make the carbonyl carbon more electrophilic. However, the amine itself can be protonated, rendering it non-nucleophilic. Therefore, conditions must be carefully controlled. Alternatively, the reaction can be carried out under neutral (high temperature) or base-catalyzed conditions.

Other Nucleophilic Acyl Substitutions:

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group, forming a new ester.

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols. The first equivalent adds to the carbonyl to form a ketone intermediate after the loss of methoxide. The ketone then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after workup.

Intramolecular Halogen-Initiated Cyclizations and Rearrangement Pathways

While specific studies on intramolecular cyclizations and rearrangements of this compound are not extensively documented, its polysubstituted nature suggests several plausible reaction pathways based on the known reactivity of similar aromatic compounds. These reactions typically require specific reagents to initiate, such as strong bases or transition metal catalysts.

Directed ortho-Metalation (DoM) Pathways: The ester group, although a moderate directing group, can facilitate deprotonation at the adjacent ortho-position (C6) by a strong base like an alkyllithium reagent. organic-chemistry.orgwikipedia.org This process, known as Directed ortho-Metalation (DoM), forms an aryllithium intermediate. chem-station.com This highly reactive intermediate could then, in principle, participate in an intramolecular cyclization if a suitable electrophilic site were present on a side chain, or it could be trapped by an external electrophile. The presence of the ortho-chloro substituent complicates this, potentially hindering the approach of the base or directing metalation to the C6 position.

Halogen Dance Rearrangement: In the presence of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), polyhalogenated aromatics can undergo a "halogen dance" rearrangement. wikipedia.orgclockss.org This involves the migration of a halogen (typically bromine or iodine) to a different position on the ring. wikipedia.orgwhiterose.ac.uk For this compound, it is conceivable that deprotonation at C6 could initiate a series of equilibria, potentially leading to the migration of the iodine atom to an adjacent, more thermodynamically stable position. The driving force for this rearrangement is the formation of a more stable carbanionic intermediate. wikipedia.org

Transition Metal-Catalyzed Cyclizations: The carbon-iodine bond is particularly susceptible to oxidative addition by transition metals like palladium. nih.gov This opens up possibilities for intramolecular cross-coupling reactions. For instance, if the ester were first converted to an amide or anilide bearing an appropriately positioned alkene or alkyne, an intramolecular Heck reaction could be initiated at the C5 position to form a new ring system fused to the benzene ring. nih.govnih.gov Similarly, other palladium-catalyzed reactions could be envisioned that utilize the C-I or C-Cl bonds as handles for intramolecular bond formation.

These potential pathways are speculative and based on general principles of aromatic reactivity. uwindsor.carsc.org Experimental investigation would be necessary to determine the actual reactivity of this compound under such conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Chloro 4 Fluoro 5 Iodobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For a polysubstituted aromatic system such as Methyl 2-chloro-4-fluoro-5-iodobenzoate, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) combined with multi-dimensional experiments is essential for complete spectral assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester group. The chemical shifts of the aromatic protons are significantly influenced by the magnetic anisotropy of the benzene (B151609) ring. almerja.netlibretexts.orglibretexts.org The circulation of π-electrons in the aromatic ring generates a ring current, which creates an induced magnetic field that strongly deshields the protons attached to the ring, causing them to resonate at a downfield region, typically between 6.5 and 8.0 ppm. libretexts.orglibretexts.org

The precise chemical shifts of the two remaining aromatic protons, H-3 and H-6, are further modulated by the electronic effects (inductive and resonance) of the four different substituents. The ester group (-COOCH₃) and the halogens (Cl, F, I) exert anisotropic effects and also withdraw electron density, further deshielding the aromatic protons.

H-6 Signal: This proton is ortho to the iodine atom and meta to the chloro and ester groups. It is expected to appear as the most downfield aromatic signal due to the combined deshielding effects and the heavy atom effect of iodine. rsc.org Its signal will be split into a doublet by the fluorine atom at C-4 (a four-bond coupling, ⁴JHF).

H-3 Signal: This proton is ortho to the chloro group and the ester group, and meta to the iodine atom. It is expected to be split into a doublet by the adjacent fluorine atom (a three-bond coupling, ³JHF).

-OCH₃ Signal: The methyl protons of the ester group are expected to appear as a sharp singlet in the typical region for methyl esters, around 3.9 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.8 - 8.0 | Doublet (d) | ³JHF ≈ 7-10 Hz |

| H-6 | ~8.1 - 8.3 | Doublet (d) | ⁴JHF ≈ 2-4 Hz |

| -OCH₃ | ~3.9 | Singlet (s) | N/A |

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. Aromatic carbons typically resonate in the 120-150 ppm range. libretexts.org The chemical shifts are highly sensitive to the nature of the attached substituents. nih.govresearchgate.nettandfonline.com In this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the methyl ester.

Carbonyl Carbon (C=O): This carbon will appear significantly downfield, typically in the range of 165-170 ppm.

Substituted Aromatic Carbons (C1-C5): The chemical shifts of these carbons (ipso-carbons) are strongly influenced by the directly attached substituent. The carbon attached to fluorine (C-4) will show a large one-bond C-F coupling constant (¹JCF). The carbon attached to iodine (C-5) is expected to be significantly affected by the heavy atom, which can lead to deshielding. rsc.orgresearchgate.net

Aromatic C-H Carbons (C-3, C-6): These carbons will also show coupling to the fluorine atom, though with smaller coupling constants than the ipso-carbon. Their chemical shifts are determined by the cumulative effects of all substituents.

Methoxy (B1213986) Carbon (-OCH₃): The methyl carbon of the ester group is expected to resonate around 52-56 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Coupling Interactions |

| C=O | 164 - 168 | |

| C-1 (-COOCH₃) | 130 - 135 | |

| C-2 (-Cl) | 132 - 138 | |

| C-3 | 125 - 130 | ²JCF |

| C-4 (-F) | 158 - 164 | ¹JCF (large) |

| C-5 (-I) | 90 - 98 | ²JCF |

| C-6 | 135 - 140 | ³JCF |

| -OCH₃ | 52 - 56 |

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides a wide chemical shift range, making it very sensitive to the electronic environment. wikipedia.orgalfa-chemistry.com For fluoroaromatic compounds, chemical shifts are typically observed between -100 and -170 ppm relative to a standard like CFCl₃. researchgate.net

In this compound, a single ¹⁹F resonance is expected. The signal's multiplicity will provide crucial structural information. It is expected to appear as a doublet of doublets due to coupling with the two aromatic protons:

Ortho coupling to H-3 (³JFH)

Meta coupling to H-6 (⁴JFH)

The magnitudes of fluorine-proton coupling constants are characteristic of their relative positions, with ortho couplings typically being larger than meta couplings. wikipedia.orgresearchgate.net

Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-4 | -100 to -120 | Doublet of Doublets (dd) | ³JFH-3 ≈ 7-10 Hz; ⁴JFH-6 ≈ 2-4 Hz |

For a molecule with closely spaced ¹H signals and multiple non-protonated carbons, 2D NMR experiments are indispensable for unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In this molecule, it would primarily be used to confirm the absence of coupling between the two aromatic protons, H-3 and H-6, consistent with their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It would definitively link the ¹H signals for H-3 and H-6 to their corresponding ¹³C signals (C-3 and C-6) and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations. It is crucial for piecing together the molecular skeleton. Key expected correlations would include:

The methoxy protons (-OCH₃) to the carbonyl carbon (C=O) and C-1.

H-3 to C-1, C-2, C-4, and C-5.

H-6 to C-1, C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are J-coupled. nanalysis.com For small molecules, NOESY cross-peaks indicate spatial proximity of less than ~5 Å. nanalysis.comindiana.edu A key NOE would be expected between the methoxy protons (-OCH₃) and the H-6 proton, confirming the orientation of the ester group relative to the aromatic ring.

Table 4: Expected Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlated Nuclei | Information Provided |

| HSQC | H-3 ↔ C-3; H-6 ↔ C-6; -OCH ₃ ↔ -OC H₃ | Direct C-H attachments |

| HMBC | -OCH ₃ ↔ C =O, C -1 | Confirms ester group connectivity |

| HMBC | H -3 ↔ C -1, C -2, C -4, C -5 | Connects H-3 to surrounding carbons |

| HMBC | H -6 ↔ C -4, C -5, C -1 | Connects H-6 to surrounding carbons |

| NOESY | -OCH ₃ ↔ H -6 | Confirms spatial proximity of methyl ester and H-6 |

The presence of a heavy atom, such as iodine (Z=53), in a molecule can significantly perturb the NMR chemical shifts of nearby nuclei through relativistic effects. nih.govutb.cz This phenomenon, known as the Spin-Orbit Heavy Atom on the Light Atom (SO-HALA) effect, is particularly pronounced for iodine. acs.org The effect arises from the interaction of the electron's spin with its own orbital motion, which is significant for core electrons in heavy atoms and is relayed to the valence electrons and neighboring nuclei. acs.orgresearchgate.net

In this compound, the iodine at C-5 will induce SO-HALA effects on:

C-5 (ipso-carbon): A large deshielding effect is often observed on the carbon directly bonded to the heavy atom.

Adjacent Carbons (C-4 and C-6): The effect propagates to neighboring carbons, modifying their chemical shifts beyond what is predicted by simple inductive and resonance effects.

H-6 (ortho-proton): The proton ortho to the iodine is also subject to the SO-HALA effect, which typically contributes to its deshielded chemical shift.

These relativistic contributions are a critical consideration for the accurate prediction and assignment of NMR spectra in polyhalogenated aromatic systems. utb.cz

Advanced Vibrational Spectroscopy

Key expected vibrational modes for this compound include:

C=O Stretching: A very strong and sharp absorption band is expected for the ester carbonyl group, typically in the range of 1720-1740 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

C-O Stretching: Two distinct C-O stretching bands are anticipated for the ester group, typically in the 1000-1300 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations usually appear as weaker bands above 3000 cm⁻¹.

C-Halogen Stretching: Vibrations for C-Cl, C-F, and C-I bonds will be present in the fingerprint region (below 1100 cm⁻¹). The C-I stretch will be at a very low frequency.

For a definitive assignment of the complex vibrational spectrum, experimental results are often compared with theoretical spectra calculated using methods like Density Functional Theory (DFT), which can provide good agreement for vibrational frequencies. researchgate.netresearchgate.net

Table 5: Characteristic Vibrational Frequencies for Key Functional Groups

| Functional Group / Vibration | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 3000 | Weak to Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-I Stretch | 500 - 600 | Medium |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Analysis

FT-IR spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its ester functionality and the substituted benzene ring.

Expected FT-IR Spectral Data and Functional Group Assignments:

The vibrational frequencies of the key functional groups in this compound can be predicted by considering the electronic and steric effects of the chloro, fluoro, and iodo substituents on the benzoate (B1203000) structure.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3100-3000 | C-H stretching | Aromatic Ring | Medium to Weak |

| ~2960-2850 | C-H stretching | Methyl group (-OCH₃) | Medium |

| ~1735-1720 | C=O stretching | Ester carbonyl | Strong |

| ~1600-1580 | C=C stretching | Aromatic Ring | Medium |

| ~1500-1400 | C=C stretching | Aromatic Ring | Medium |

| ~1300-1250 | C-O stretching (asymmetric) | Ester | Strong |

| ~1150-1100 | C-O stretching (symmetric) | Ester | Strong |

| ~1100-1000 | C-F stretching | Aryl-Fluoride | Strong |

| ~800-750 | C-Cl stretching | Aryl-Chloride | Medium to Strong |

| ~700-600 | C-I stretching | Aryl-Iodide | Medium |

Detailed Research Findings:

Carbonyl Group (C=O) Vibration: The most prominent peak in the FT-IR spectrum is anticipated to be the carbonyl stretch of the ester group, appearing in the 1735-1720 cm⁻¹ region. The electron-withdrawing nature of the halogen substituents on the aromatic ring is expected to cause a slight blueshift (increase in wavenumber) of this band compared to unsubstituted methyl benzoate.

Ester C-O Stretching: Two strong bands are predicted for the C-O stretching vibrations of the ester linkage. The asymmetric stretch is expected around 1300-1250 cm⁻¹, while the symmetric stretch should appear in the 1150-1100 cm⁻¹ range.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are expected to produce weak to medium bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring will likely result in a series of medium-intensity bands between 1600 cm⁻¹ and 1400 cm⁻¹.

Carbon-Halogen Vibrations: The spectrum will also feature bands corresponding to the carbon-halogen bonds. The C-F stretching vibration is expected to be a strong band in the 1100-1000 cm⁻¹ region. The C-Cl stretch is anticipated to appear in the 800-750 cm⁻¹ range, and the C-I stretching vibration, being the heaviest halogen, will be found at lower wavenumbers, typically between 700 cm⁻¹ and 600 cm⁻¹.

Conformational Analysis: While detailed conformational analysis would require more advanced computational studies, FT-IR can provide preliminary insights. The position and shape of the carbonyl band can be sensitive to the rotational isomerism around the C-C bond connecting the ester group to the aromatic ring. Steric hindrance from the ortho-chloro substituent may influence the preferred conformation, which in turn could be reflected in the vibrational spectrum.

Raman Spectroscopy for Molecular Vibrations and Lattice Dynamics

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for analyzing the carbon skeleton and the symmetric vibrations of the substituted benzene ring in this compound.

Expected Raman Spectral Data and Vibrational Mode Assignments:

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group/Symmetry | Expected Intensity |

| ~3100-3000 | C-H stretching | Aromatic Ring | Medium |

| ~1600-1580 | C=C stretching | Aromatic Ring | Strong |

| ~1000 | Ring breathing mode | Substituted Benzene | Strong |

| ~800-750 | C-Cl stretching | Aryl-Chloride | Medium |

| ~700-600 | C-I stretching | Aryl-Iodide | Medium |

| ~600-500 | C-F in-plane bending | Aryl-Fluoride | Weak |

Detailed Research Findings:

Aromatic Ring Vibrations: The Raman spectrum is expected to be dominated by the vibrations of the polysubstituted benzene ring. A strong, sharp band around 1600-1580 cm⁻¹ corresponding to the C=C stretching vibrations is anticipated. A characteristic symmetric "ring breathing" mode, which involves the expansion and contraction of the entire benzene ring, is expected to be a strong and sharp peak, likely appearing around 1000 cm⁻¹.

Carbon-Halogen Vibrations: The C-Cl and C-I stretching vibrations are also expected to be Raman active, with predictable shifts similar to those in the FT-IR spectrum. The polarizability of the C-I bond, being the largest among the halogens present, may lead to a relatively intense Raman signal for its stretching mode.

Complementary Nature with FT-IR: While the carbonyl (C=O) stretch is strong in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic ring are typically more intense in the Raman spectrum. This complementary nature is crucial for a complete vibrational analysis of the molecule.

Lattice Dynamics: For a solid sample of this compound, low-frequency Raman spectroscopy could be employed to study lattice dynamics, which are the collective vibrations of the molecules in the crystal lattice. These studies can provide information about intermolecular interactions and crystal packing.

Electronic Absorption and Emission Spectroscopy

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Substituent Effects on Absorption Maxima

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about the conjugated systems and the effects of various substituents on the electronic structure. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the benzene ring.

Predicted UV-Vis Absorption Data:

| Solvent | Predicted λₘₐₓ (nm) | Electronic Transition | Molar Absorptivity (ε) |

| Hexane (B92381)/Ethanol | ~210-220 | π → π* (E₂ band) | High |

| Hexane/Ethanol | ~270-290 | π → π* (B band) | Moderate |

Detailed Research Findings:

Electronic Transitions: The benzene ring in this compound is the primary chromophore. The expected UV-Vis spectrum would display two main absorption bands, analogous to the E₂ and B bands of benzene. The E₂ band, a high-energy transition, is predicted to appear in the far-UV region, around 210-220 nm. The B band, which is a lower-energy transition and often shows fine structure in non-polar solvents, is expected in the 270-290 nm range.

Substituent Effects on Absorption Maxima: The positions and intensities of these absorption bands are influenced by the substituents on the benzene ring.

Halogens: Chlorine, fluorine, and iodine are auxochromes that can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. This is due to the presence of non-bonding electrons on the halogens that can interact with the π-system of the ring. The magnitude of this shift generally increases with the atomic weight of the halogen (I > Cl > F).

Methyl Ester Group: The methyl ester group (-COOCH₃) is a deactivating group that can also influence the electronic transitions.

Computational Chemistry and Theoretical Investigations of Methyl 2 Chloro 4 Fluoro 5 Iodobenzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. It offers a favorable balance between accuracy and computational cost, making it a cornerstone of modern chemical research.

Elucidation of Molecular Geometries and Electronic Structures

DFT calculations are routinely employed to determine the most stable three-dimensional arrangement of atoms in a molecule. For Methyl 2-chloro-4-fluoro-5-iodobenzoate, a geometry optimization would be performed to find the minimum energy structure. This calculation considers the spatial arrangement of the chloro, fluoro, iodo, and methyl ester groups on the benzene (B151609) ring, accounting for steric hindrance and electronic interactions. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also elucidated through DFT. Key aspects include the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity. Furthermore, DFT is used to compute the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. For this compound, the MEP would show electron-rich regions (negative potential) near the oxygen and fluorine atoms and electron-poor regions (positive potential), notably the σ-hole on the iodine atom, which is critical for halogen bonding. nih.gov

Table 1: Illustrative DFT-Calculated Structural Parameters for a Substituted Benzene Ring This table provides typical parameter ranges derived from computational studies on similar halogenated benzene derivatives to illustrate what would be expected for this compound.

| Parameter | Typical Calculated Value | Comment |

|---|---|---|

| C-Cl Bond Length | ~1.74 Å | Standard length for an aromatic C-Cl bond. |

| C-F Bond Length | ~1.35 Å | Typical length for an aromatic C-F bond. |

| C-I Bond Length | ~2.10 Å | Standard length for an aromatic C-I bond. |

| Ring C-C Bond Lengths | 1.39 - 1.41 Å | Slight distortions from ideal benzene due to substituent effects. |

| C-C-C Bond Angles | ~118° - 122° | Deviations from the ideal 120° of benzene due to steric and electronic influences of the substituents. |

Prediction and Correlation of Spectroscopic Parameters (NMR, UV-Vis) with Experimental Data

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be used to interpret and confirm experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. For this compound, these calculations would predict distinct signals for each unique carbon and hydrogen atom, reflecting their different electronic environments influenced by the adjacent halogen and ester groups. A strong linear correlation between the calculated and experimental chemical shifts is often observed, aiding in the definitive assignment of complex spectra. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.com This approach calculates the energies of vertical electronic excitations from the ground state to various excited states. For an aromatic compound like this compound, TD-DFT can predict the wavelength of maximum absorption (λ_max) corresponding to π → π* transitions. The presence of multiple substituents on the benzene ring influences the energy of these transitions, and TD-DFT can accurately model these shifts compared to unsubstituted benzene. researchgate.netresearchgate.net

Table 2: Hypothetical Correlation of Experimental vs. TD-DFT Calculated UV-Vis Absorption for Aromatic Compounds This table illustrates the typical agreement found between experimental and computationally predicted UV-Vis data.

| Compound Type | Experimental λmax (nm) | TD-DFT Calculated λmax (nm) | Typical Transition Assignment |

|---|---|---|---|

| Halogenated Benzene Derivative | 275 | 272 | π → π |

| Substituted Benzoate (B1203000) Ester | 282 | 280 | π → π |

Reaction Mechanism Elucidation: Transition States, Activation Barriers, and Reaction Pathways

DFT is instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most plausible reaction pathway. For a reaction involving this compound, such as a nucleophilic aromatic substitution or a cross-coupling reaction, DFT can be used to:

Locate Transition States (TS): These are the highest energy points along a reaction coordinate, representing the bottleneck of the reaction.

Calculate Activation Barriers (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation barrier implies a faster reaction.

Identify Intermediates: These are stable or metastable species that exist between reaction steps.

By comparing the activation barriers of different possible pathways, the most favorable mechanism can be determined. This provides a detailed, step-by-step understanding of how reactants are converted into products, information that is often challenging to obtain experimentally.

Analysis of Substituent Effects on Reactivity and Selectivity via Quantum Chemical Descriptors

The four different substituents on the benzene ring (chloro, fluoro, iodo, and methyl ester) each modify the electronic properties of the molecule, thereby influencing its reactivity and the selectivity of its reactions. DFT can quantify these influences through various quantum chemical descriptors. nih.gov

Hammett Parameters: While originally derived experimentally, computational methods can now be used to predict Hammett-like parameters (σ) that quantify the electron-donating or electron-withdrawing nature of a substituent.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charge on each atom, revealing how the substituents polarize the aromatic ring.

Molecular Electrostatic Potential (MEP): As mentioned, the MEP visually shows the electron-rich and electron-poor sites, predicting where electrophilic or nucleophilic attack is most likely to occur.

Frontier Orbital Energies (HOMO/LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

By analyzing these descriptors, a quantitative understanding of how the combined electronic effects of the substituents direct the outcome of a chemical reaction can be achieved.

Advanced Quantum Chemical Methodologies

While DFT is a versatile tool, more computationally intensive and highly accurate methods are sometimes required, especially for studying weak intermolecular interactions like halogen bonding.

Investigation of Halogen Bonding Interactions and Their Energetics

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). nih.gov This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.gov The iodine atom in this compound, being large and polarizable, is a potent halogen bond donor. mdpi.comresearchgate.net

To accurately study the energetics of these interactions, advanced quantum chemical methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) are often used. acs.org These methods provide benchmark-quality data for the strength of the halogen bond between the iodine atom and a Lewis base (halogen bond acceptor), such as a carbonyl oxygen or a nitrogen atom. DFT functionals, especially those including empirical dispersion corrections (e.g., DFT-D3), are also employed and are often validated against these higher-level methods. nih.gov These calculations can determine the precise geometry of the halogen-bonded complex and its binding energy, quantifying the stability of the interaction. acs.org

Table 3: Representative Halogen Bond Interaction Energies for Iodoarenes This table presents typical binding energies calculated using high-level quantum mechanical methods for iodo-aromatic compounds interacting with a common Lewis base, illustrating the expected strength of such an interaction for this compound.

| Halogen Bond Donor | Halogen Bond Acceptor | Method | Calculated Binding Energy (kcal/mol) |

|---|---|---|---|

| Iodobenzene | Ammonia (NH3) | MP2 | -3.5 to -4.5 |

| Pentafluoroiodobenzene | Formaldehyde (H2C=O) | CCSD(T) | -5.0 to -6.0 |

| (Iodoethynyl)benzene | Quinuclidine | DFT-D3 | -2.0 to -2.5 (Free Enthalpy) |

Electrostatic Potential Surface Analysis and Charge Distribution Studies

Electrostatic potential surface (ESP) analysis is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity. The ESP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, the ESP would be influenced by the competing electronic effects of its various substituents. The highly electronegative fluorine and chlorine atoms would withdraw electron density from the benzene ring through the inductive effect, creating regions of positive potential. The iodine atom, being less electronegative, has a more complex influence, capable of both inductive withdrawal and weak electron donation through resonance, and notably, can exhibit a region of positive potential known as a "sigma-hole" on its outermost surface. The ester group (-COOCH₃) is an electron-withdrawing group, further influencing the charge distribution on the ring and creating a significant negative potential around the carbonyl oxygen.

A hypothetical charge distribution study would likely reveal the following:

Negative Potential: Concentrated around the carbonyl oxygen of the ester group and potentially a belt of negative potential around the halogen atoms.

Positive Potential: Located on the hydrogen atoms of the methyl group and potentially a sigma-hole on the iodine atom, making it a potential halogen bond donor. The regions of the aromatic ring ortho and para to the electron-withdrawing groups would also exhibit a less negative or even slightly positive potential.

A detailed computational study would be necessary to generate a precise ESP map and quantify the atomic charges. Such a study would typically employ quantum mechanical methods like Density Functional Theory (DFT) with an appropriate basis set.

Table 1: Hypothetical Atomic Charges for this compound (Illustrative) (Note: This table is for illustrative purposes only and is not based on actual published research for this specific molecule.)

| Atom | Hypothetical Charge (a.u.) |

| C (carbonyl) | +0.5 to +0.7 |

| O (carbonyl) | -0.5 to -0.7 |

| O (ether) | -0.3 to -0.5 |

| C (ring, attached to Cl) | +0.1 to +0.3 |

| C (ring, attached to F) | +0.2 to +0.4 |

| C (ring, attached to I) | 0.0 to +0.2 |

| Cl | -0.1 to -0.2 |

| F | -0.2 to -0.4 |

| I | -0.05 to +0.1 |

Molecular Modeling and Dynamics Simulations for Conformational and Intermolecular Analyses

Molecular modeling and dynamics (MD) simulations are computational techniques used to study the conformational flexibility and intermolecular interactions of molecules over time.

For this compound, a key area of conformational analysis would be the rotation around the C-C bond connecting the ester group to the benzene ring. While the planarity is favored due to conjugation, steric hindrance from the adjacent chlorine atom could influence the preferred dihedral angle. Molecular mechanics or quantum mechanics calculations could map the potential energy surface for this rotation to identify the most stable conformers.

MD simulations could provide insights into how this molecule interacts with itself in a condensed phase or with other molecules, such as a solvent or a biological receptor. These simulations would model the movement of each atom over time based on a force field that describes the intra- and intermolecular forces.

Key findings from a hypothetical MD simulation could include:

Preferred Conformations: Identification of the most populated rotational states of the methyl ester group.

Intermolecular Interactions: Analysis of the types and strengths of non-covalent interactions, such as halogen bonding (involving the iodine's sigma-hole), dipole-dipole interactions, and van der Waals forces. The simulation could predict how these interactions influence the packing of the molecules in a solid state or their solvation in different media.

Table 2: Potential Intermolecular Interactions Involving this compound (Note: This table is a qualitative prediction based on the molecular structure.)

| Interaction Type | Potential Participating Atoms/Groups | Significance |

| Halogen Bonding | Iodine (sigma-hole) with an electron donor (e.g., carbonyl oxygen of another molecule) | Could play a significant role in crystal packing and molecular recognition. |

| Dipole-Dipole | Between the polar C-X (X=Cl, F, I) and C=O bonds of adjacent molecules | Contribute to the overall cohesive forces in the condensed phase. |

| π-π Stacking | Between the aromatic rings of adjacent molecules | Likely to be influenced by the substitution pattern, potentially leading to offset stacking arrangements. |

| van der Waals | General attractive forces between all atoms | Contribute to the overall stability of molecular aggregates. |

Strategic Utility of Methyl 2 Chloro 4 Fluoro 5 Iodobenzoate As a Key Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The true value of Methyl 2-chloro-4-fluoro-5-iodobenzoate lies in its capacity to serve as a foundational scaffold. The presence of an iodine atom, an excellent leaving group in metal-catalyzed cross-coupling reactions, alongside more robust chloro and fluoro substituents, enables chemists to construct elaborate molecules through sequential and site-selective reactions.

Halogenated organic compounds are of paramount importance in the life sciences. The introduction of halogens into a molecular scaffold can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net In fact, a review of agrochemicals launched between 2010 and 2020 revealed that approximately 81% contained halogen atoms. researchgate.net

This compound is an ideal starting material for generating novel, biologically active agents. The aryl iodide moiety is readily employed in carbon-carbon and carbon-heteroatom bond-forming reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings), allowing for the attachment of diverse molecular fragments. The chloro and fluoro groups, while less reactive in such couplings, modulate the electronic properties of the benzene (B151609) ring and can participate in other transformations, such as nucleophilic aromatic substitution, under specific conditions. This multi-functional handle allows for the rapid synthesis of chemical libraries, which can be screened for potential pharmaceutical or agrochemical activity. For instance, related halogenated benzoic acids serve as key intermediates in the synthesis of protein kinase inhibitors and anticancer drugs. google.com

Table 1: Potential Synthetic Applications in Bioactive Molecule Construction

| Functional Group | Common Reaction Type | Resulting Structure/Application |

| Iodo | Suzuki Coupling | Biaryl compounds for kinase inhibitors |

| Iodo | Sonogashira Coupling | Aryl-alkynes for rigid scaffolds |

| Iodo | Buchwald-Hartwig Amination | Aryl-amines for receptor ligands |

| Chloro | Nucleophilic Aromatic Substitution | Ether or amine linkages |

| Ester | Hydrolysis/Amidation | Carboxylic acids or amides for H-bonding |

| Fluoro | Metabolic Blocker | Increased metabolic stability of final product |

The synthesis of advanced materials, particularly those with tailored electronic and photophysical properties, relies heavily on the construction of extended π-conjugated systems. beilstein-journals.org These materials are foundational to technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The primary methods for creating these systems involve transition metal-catalyzed cross-coupling reactions that stitch together aromatic units. mit.edu

This compound is an excellent precursor for this purpose. The reactive C-I bond provides a specific site for coupling reactions, allowing the benzoate (B1203000) core to be incorporated into a larger polymer or oligomer chain. By reacting the molecule with, for example, an aryl boronic acid (Suzuki coupling) or a terminal alkyne (Sonogashira coupling), π-conjugation can be systematically extended. The remaining chloro and fluoro substituents offer a means to fine-tune the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting material. This tuning is critical for optimizing performance in electronic devices.

Role in the Development of Novel Halogenated Organic Compounds

The development of new synthetic methodologies often targets the creation of molecules with unique substitution patterns that are otherwise difficult to access. This compound, with its dense and varied halogenation, is an exemplary substrate for exploring and developing novel chemical transformations. The distinct reactivities of the C-I, C-Cl, and C-F bonds allow for a programmed, sequential approach to synthesis.

A typical synthetic strategy might involve:

Initial Cross-Coupling: Utilizing the high reactivity of the C-I bond for a palladium-catalyzed reaction.

Secondary Transformation: Targeting the C-Cl bond for a subsequent reaction, such as a nucleophilic aromatic substitution or a different type of cross-coupling under more forcing conditions.

Final Modification: The robust C-F bond and the methyl ester group remain as sites for late-stage functionalization, or they can be retained to impart specific properties to the final molecule.

This stepwise approach provides precise control over the final molecular structure, enabling the synthesis of highly complex, novel halogenated compounds that would be challenging to prepare by other means. The importance of halogen atoms in influencing molecular properties makes such precursors invaluable in the search for new materials and bioactive agents. researchgate.net

Derivatization for Chemical Probes, Ligands, and Catalysts

The functional groups on this compound make it a versatile platform for the synthesis of specialized chemical tools like probes, ligands, and catalysts.

Chemical Probes: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled to fluorophores, affinity tags, or biomolecules to create chemical probes for studying biological systems. The fluorine atom can also serve as a reporter for ¹⁹F NMR spectroscopy, a powerful analytical technique with a very low background signal in biological samples.

Ligands: The aryl iodide can be converted into an organometallic reagent (e.g., via lithium-halogen exchange) or used in oxidative addition reactions with transition metals. The resulting organometallic species can be elaborated into complex phosphine, N-heterocyclic carbene (NHC), or pincer-type ligands. The electronic properties of these ligands can be systematically tuned by the chloro and fluoro substituents, which in turn influences the catalytic activity of the corresponding metal complexes.

Catalysts: The entire molecule can serve as the core of a catalyst. For example, the carboxylic acid derivative could be coordinated to a catalytically active metal center. Alternatively, the aromatic ring itself could be part of a larger, rigid scaffold that forms a chiral catalyst for asymmetric synthesis.

Table 2: Derivatization Pathways and Applications

| Initial Functional Group | Derivatization Reaction | Intermediate Product | Final Application |

| Methyl Ester | Saponification | Carboxylic Acid | Linker for probes, Ligand synthesis |

| Iodo | Lithium-Halogen Exchange | Aryllithium Species | Nucleophile for complex synthesis |

| Iodo | Oxidative Addition | Organometallic Complex | Catalyst precursor |

| Fluoro | (Retained) | Fluorinated Molecule | ¹⁹F NMR probe |

Future Research Perspectives and Emerging Methodologies for Halogenated Benzoates

Innovations in Direct and Sustainable Halogenation Chemistry

Traditional halogenation methods often rely on harsh reagents and produce significant waste. The future of synthesizing polyhalogenated benzoates lies in the development of direct and sustainable C-H halogenation techniques. These approaches aim to introduce halogen atoms with high precision and efficiency, minimizing environmental impact.

Recent advancements have focused on several key areas:

Photocatalytic Halogenation: Visible-light photocatalysis has emerged as a powerful tool for activating C-H bonds for halogenation under mild conditions. For instance, benzoate (B1203000) esters themselves can act as photosensitizing catalysts. A study demonstrated that methyl 4-fluorobenzoate (B1226621) can effectively catalyze the direct C(sp³)–H fluorination of various substrates in the presence of a fluorine source like Selectfluor. nih.govuni-regensburg.de This approach, termed a "photosensitization auxiliary" (PSAux), not only improves reaction efficiency but also allows for fluorination in the presence of sensitive functional groups like free alcohols and amines, even on a gram scale and under an air atmosphere. nih.govuni-regensburg.de

Catalyst-Controlled C-H Activation: The regioselectivity of halogenation on aromatic rings can be precisely controlled using directing groups and transition-metal catalysts. For example, palladium-catalyzed C-H activation has been successfully employed for the regioselective halogenation of 1,4-benzodiazepinones, where an internal ketimine directs the halogen to the ortho position of a phenyl side chain. nih.govresearchgate.net Similar strategies are being developed for benzoic acid derivatives, allowing for selective ortho-halogenation. rsc.orgresearchgate.net These methods offer a direct route to specifically substituted halogenated benzoates, avoiding complex multi-step syntheses.